H-D-Ile-Asp-OH
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Overview
Description
The compound H-D-Ile-Asp-OH is a dipeptide consisting of the amino acids isoleucine and aspartic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Ile-Asp-OH typically involves the condensation of the carboxy group of L-isoleucine with the amino group of L-aspartic acid. This reaction can be facilitated using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF) .
Industrial Production Methods
On an industrial scale, the production of this compound may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. This method uses a resin-bound amino acid and sequential addition of protected amino acids, followed by deprotection and cleavage from the resin .
Chemical Reactions Analysis
Types of Reactions
H-D-Ile-Asp-OH can undergo various chemical reactions, including:
Oxidation: The amino acid residues can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the peptide bonds or side chains.
Substitution: Functional groups on the amino acids can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfonic acids, while reduction may result in the formation of amines or alcohols .
Scientific Research Applications
H-D-Ile-Asp-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays
Mechanism of Action
The mechanism of action of H-D-Ile-Asp-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions, leading to changes in the target’s activity or function .
Comparison with Similar Compounds
Similar Compounds
H-D-Ile-Phe-OH: Another dipeptide with similar properties but different amino acid composition.
H-D-Phe-Ile-OH: A stereoisomer with different self-assembly behavior.
H-D-Ile-Glu-OH: A dipeptide with glutamic acid instead of aspartic acid
Uniqueness
H-D-Ile-Asp-OH is unique due to its specific amino acid composition, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(2S)-2-[[(2R,3R)-2-amino-3-methylpentanoyl]amino]butanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5/c1-3-5(2)8(11)9(15)12-6(10(16)17)4-7(13)14/h5-6,8H,3-4,11H2,1-2H3,(H,12,15)(H,13,14)(H,16,17)/t5-,6+,8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXVAXOSIPTXEC-GKROBHDKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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